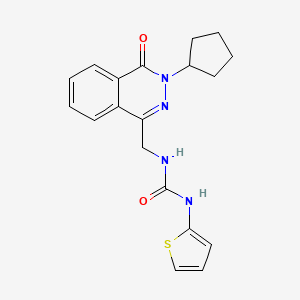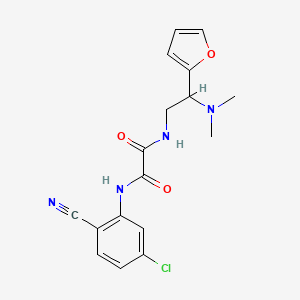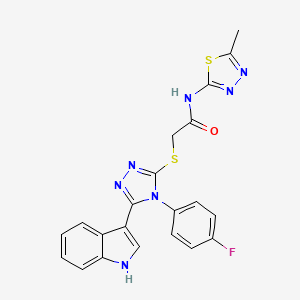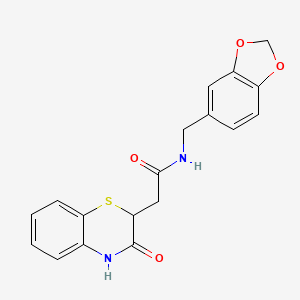![molecular formula C21H17FN2O3 B2829472 N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941910-95-8](/img/structure/B2829472.png)
N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A compound’s description usually includes its IUPAC name, molecular formula, and structural formula. The structure can often be represented as a 2D or 3D model .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Studies in this area often focus on synthesizing and characterizing new compounds with potential applications in materials science or pharmacology. For example, the synthesis and characterization of new aromatic polyamides with specific functional units on the main chain have been reported, indicating the potential for these materials in high-performance applications due to their enhanced thermal stability and excellent solubility (Choi & Jung, 2004). Similarly, the discovery of compounds as selective inhibitors for specific kinases suggests a methodology for developing targeted therapies in cancer treatment (Schroeder et al., 2009).
Antimicrobial and Antifungal Activities
Research into novel derivatives of structurally related compounds for their antibacterial and antifungal properties is another significant area. For instance, the synthesis, biological evaluation, and QSAR studies of novel 6-oxo-pyridine-3-carboxamide derivatives as antimicrobial and antifungal agents demonstrate the pursuit of new treatments for infectious diseases (El-Sehrawi et al., 2015).
Development of Chemotherapeutic Agents
Several studies have been dedicated to the development of new compounds as potential chemotherapeutic agents. This includes the design and synthesis of compounds with specific inhibitory effects on cancer cell proliferation and the potential for clinical application (Zhou et al., 2008).
Materials Science Applications
The synthesis of compounds for materials science applications, particularly in the creation of novel polymeric materials with specific physical properties, is a notable research direction. These studies often aim to develop materials with unique thermal, mechanical, or electrochromic properties for various industrial applications (Hsiao et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-14(25)16-5-3-7-19(11-16)23-21(27)17-8-9-20(26)24(13-17)12-15-4-2-6-18(22)10-15/h2-11,13H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZUJPBHILBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)




![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)
![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)
![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)




![N-(3-chloro-4-fluorobenzyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2829410.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)